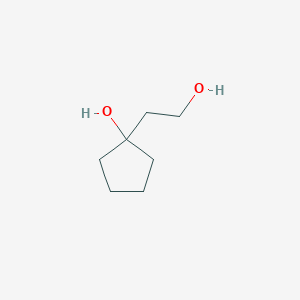

1-(2-Hydroxyethyl)cyclopentanol

Description

Significance in Contemporary Organic Synthesis

The significance of 1-(2-Hydroxyethyl)cyclopentanol in modern organic synthesis stems from its bifunctional nature. The presence of two hydroxyl groups with different reactivities—a primary and a tertiary alcohol—allows for selective chemical modifications. This differential reactivity is a key asset in the construction of complex molecular architectures.

The cyclopentane (B165970) scaffold itself is a prevalent motif in numerous natural products and biologically active molecules. The ability to introduce and modify a hydroxyethyl (B10761427) side chain on a cyclopentanol (B49286) core provides a strategic advantage in the synthesis of these target molecules. For instance, functionalized cyclopentane rings are core components of prostaglandins, carbocyclic nucleosides, and various terpenoids. orgsyn.orgresearchgate.net

Overview of Research Trajectories

While dedicated research focusing solely on this compound is not extensive, its importance can be inferred from broader research trends in cyclopentane chemistry. Current research trajectories involving functionalized cyclopentanes, and by extension, compounds like this compound, are primarily directed towards:

Total Synthesis of Natural Products: The development of stereoselective methods for the synthesis of substituted cyclopentanols is crucial for the total synthesis of complex natural products. oregonstate.edu The hydroxyethyl group in this compound can serve as a handle for further elaboration into more complex side chains found in natural products.

Development of Novel Synthetic Methodologies: The synthesis of functionalized cyclopentanes often involves innovative chemical reactions. Research in this area includes the use of ring-closing metathesis, radical cyclizations, and various cycloaddition strategies to construct the cyclopentane ring with desired stereochemistry and functional group patterns. organic-chemistry.org

Medicinal Chemistry: Cyclopentane-based structures are often explored for their therapeutic potential. For example, cyclopentane-1,2-diones have been investigated as bioisosteres for carboxylic acids in drug design. nih.gov The diol functionality of this compound could be a precursor to such diones or other functionalities relevant to medicinal chemistry.

Materials Science: The Guerbet reaction of cyclopentanol has been studied for the synthesis of high-density aviation fuels, indicating the potential of cyclopentane derivatives in materials science. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-6-5-7(9)3-1-2-4-7/h8-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMKCAZXZBYWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555923 | |

| Record name | 1-(2-Hydroxyethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73089-93-7 | |

| Record name | 1-(2-Hydroxyethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Hydroxyethyl Cyclopentanol

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 1-(2-Hydroxyethyl)cyclopentanol molecule in a single or a few straightforward steps from readily available starting materials. These methods often rely on the inherent reactivity of functional groups to form the desired carbon-carbon and carbon-oxygen bonds.

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is a powerful method for forming carbon-carbon bonds and introducing hydroxyl groups simultaneously. This approach utilizes a nucleophile to attack a strained ring system, such as an epoxide or a lactone, leading to the opening of the ring and the formation of a new, functionalized molecule.

Cyclopentanone (B42830) and Ethylene (B1197577) Oxide Condensation

One potential direct synthesis involves the reaction of a cyclopentyl-based nucleophile with ethylene oxide. This reaction proceeds via a nucleophilic attack on one of the carbon atoms of the strained epoxide ring.

To achieve this, cyclopentanone can first be converted into a suitable nucleophile, such as a Grignard reagent (cyclopentylmagnesium bromide). This is accomplished by reacting a cyclopentyl halide with magnesium metal. The resulting organometallic compound can then react with ethylene oxide. The nucleophilic cyclopentyl group attacks one of the electrophilic carbons of the ethylene oxide ring, causing the ring to open and forming an alkoxide intermediate. A subsequent acidic workup protonates the alkoxide, yielding the final product, this compound.

β-Propiolactone and Organometallic Reagent Interactions

Another ring-opening strategy involves the use of β-propiolactone. Organometallic reagents, such as Grignard reagents, can react with β-propiolactone, though these reactions can sometimes result in complex mixtures. researchgate.net A suitable organometallic reagent, like cyclopentylmagnesium chloride, could theoretically act as the nucleophile.

The reaction mechanism involves the nucleophilic attack of the cyclopentyl group at the β-carbon of the lactone, leading to the cleavage of the acyl-oxygen bond. This forms an intermediate that, after an acidic workup, would yield a carboxylic acid. To obtain the target diol, this intermediate would require a subsequent reduction step. It is noted that reactions of Grignard reagents with lactones can be complex and may not always proceed cleanly to the desired product. researchgate.net

Reduction-Based Approaches

Reduction-based methods involve the chemical reduction of a precursor molecule containing carbonyl or ester functional groups. These precursors are designed to already have the necessary carbon skeleton, and the reduction step converts the oxidized functional groups into the required hydroxyl groups of the target diol.

Reduction of Ketonic Precursors and Esters

A common strategy involves the reduction of a keto-ester precursor, such as Ethyl 2-(1-hydroxycyclopentyl)acetate. This precursor contains both a hydroxyl group and an ester group. The ester can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. This process occurs twice, first reducing the ester to an aldehyde intermediate and then further reducing the aldehyde to a primary alcohol. An acidic workup is then required to protonate the resulting alkoxides, yielding the two hydroxyl groups of this compound. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters.

| Precursor | Reducing Agent | Product |

| Ethyl 2-(1-hydroxycyclopentyl)acetate | Lithium Aluminum Hydride (LiAlH₄) | This compound |

| Cyclopentylacetic acid | Lithium Aluminum Hydride (LiAlH₄) | 2-Cyclopentylethanol |

Reduction of Lactone Intermediates

An alternative reduction approach starts with a lactone intermediate, specifically a γ-lactone with a cyclopentyl group attached at the γ-position. The reduction of a lactone ring with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) breaks the ester bond and reduces the carbonyl group, resulting in a diol. reddit.com

The reaction proceeds by the nucleophilic attack of hydride ions from LiAlH₄ on the carbonyl carbon of the lactone. This opens the ring to form an intermediate hemiacetal alkoxide, which is then further reduced to the diol. The process effectively cleaves the cyclic ester and reduces the resulting aldehyde/ketone and the ester-derived carbonyl to hydroxyl groups, yielding this compound after an aqueous workup.

| Reactant | Reagent | Key Transformation |

| γ-Cyclopentyl-γ-butyrolactone | Lithium Aluminum Hydride (LiAlH₄) | Ring-opening and reduction to a diol |

Stereoselective and Enantioselective Synthesis

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like this compound. This section delves into the key strategies employed to produce specific stereoisomers of the target compound.

Chiral Catalysis and Ligand Design in Asymmetric Transformations

The use of chiral catalysts is a powerful strategy for inducing enantioselectivity in the synthesis of this compound. A primary route involves the asymmetric addition of a two-carbon nucleophile to cyclopentanone. Chiral ligands, complexed with a metal center, create a chiral environment that directs the approach of the nucleophile, favoring the formation of one enantiomer over the other.

While specific research on the asymmetric synthesis of this compound is not extensively documented, analogous reactions provide insight into effective catalyst and ligand systems. For instance, the enantioselective addition of organozinc reagents to ketones, catalyzed by chiral amino alcohols or BINOL-derived ligands, has shown high efficacy. In a hypothetical application to this compound, a protected 2-hydroxyethyl Grignard or organozinc reagent could be added to cyclopentanone in the presence of a chiral catalyst.

Table 1: Representative Chiral Ligands for Asymmetric Addition to Ketones

| Ligand Type | Chiral Moiety | Metal | Typical Enantiomeric Excess (ee) |

| Amino Alcohol | (1R,2S)-(-)-N-methylephedrine | Zn | >90% |

| BINOL Derivative | (R)-BINOL | Ti | >95% |

| Salen Complex | (R,R)-Salen | Cr | >98% |

| Phosphine Ligand | (R)-BINAP | Ru | >99% |

Note: The data in this table is representative of asymmetric additions to prochiral ketones and is intended to illustrate the potential for high enantioselectivity with appropriate ligand design. Specific results for the synthesis of this compound would require experimental validation.

The design of the chiral ligand is critical. The steric and electronic properties of the ligand influence the transition state of the reaction, thereby determining the degree of enantiomeric excess (ee). The choice of metal is also crucial, as it affects the Lewis acidity and coordination geometry of the catalytic complex.

Diastereoselective Reduction Strategies

An alternative approach to stereocontrol involves the diastereoselective reduction of a precursor ketone, such as 2-(2-hydroxyethyl)cyclopentanone. In this strategy, the existing stereocenter in a chiral reducing agent or the influence of a resident chiral auxiliary directs the hydride attack on the carbonyl group, leading to the preferential formation of one diastereomer.

Common diastereoselective reduction methods include the use of bulky hydride reagents where steric hindrance dictates the direction of hydride delivery. For instance, the reduction of a 2-substituted cyclopentanone with a sterically demanding borohydride reagent would likely favor the formation of the trans diastereomer, where the incoming hydride attacks from the less hindered face.

Furthermore, chelation-controlled reductions can be employed. If the side chain contains a coordinating group, a metal-hydride complex can coordinate to both the carbonyl oxygen and the side-chain heteroatom, creating a rigid cyclic intermediate that directs the hydride delivery from a specific face.

Table 2: Diastereoselective Reduction of Substituted Cyclopentanones

| Precursor | Reducing Agent | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| 2-Methylcyclopentanone | L-Selectride® | trans | >95:5 |

| 2-Methoxycyclopentanone | NaBH4/CeCl3 | cis (chelation control) | >90:10 |

| 2-(2-benzyloxyethyl)cyclopentanone | LiAlH(OtBu)3 | trans (steric control) | >85:15 |

Note: This table presents data for analogous 2-substituted cyclopentanones to illustrate the principles of diastereoselective reduction. The actual diastereoselectivity for the reduction of 2-(2-hydroxyethyl)cyclopentanone would depend on the specific protecting group used for the hydroxyl function and the chosen reducing agent.

Strategies for Enantiomeric Excess Retention

Once a chiral center is established, it is crucial to maintain its stereochemical integrity throughout subsequent synthetic steps. Reactions that proceed through achiral intermediates or under conditions that can cause racemization must be avoided. For instance, if this compound is synthesized via the reduction of an enantiomerically enriched 2-(2-hydroxyethyl)cyclopentanone, the reduction conditions must not lead to enolization and subsequent racemization of the α-stereocenter.

Strategies to retain enantiomeric excess include:

Low-Temperature Reactions: Conducting reactions at low temperatures can minimize side reactions and prevent racemization by reducing the thermal energy available for bond rotation and epimerization.

Use of Non-basic Reagents: Avoiding strongly basic conditions can prevent the deprotonation of acidic protons alpha to carbonyl groups, which is a common pathway for racemization.

Protecting Group Strategies: Judicious use of protecting groups can mask functional groups that might otherwise participate in side reactions or facilitate racemization. For example, protecting the hydroxyl group of the side chain can prevent its interference in subsequent transformations.

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, reflecting the degree to which a sample contains one enantiomer in greater amounts than the other. wikipedia.org A racemic mixture has an ee of 0%, while a single completely pure enantiomer has an ee of 100%. wikipedia.org

Green Chemistry Principles in Cyclopentanol (B49286) Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. This involves a focus on creating environmentally benign synthetic pathways and optimizing reaction efficiency.

Development of Environmentally Benign Synthetic Pathways

Traditional synthetic methods often rely on hazardous reagents and volatile organic solvents. The development of greener alternatives is a key focus of modern chemical research. For the synthesis of this compound, this could involve:

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, can facilitate the enantioselective reduction of precursor ketones under mild, aqueous conditions. nih.gov Biocatalytic methods often exhibit high selectivity and can eliminate the need for heavy metal catalysts and organic solvents. nih.gov For example, a whole-cell biocatalyst could potentially be used for the asymmetric reduction of 2-acetylcyclopentanone to the corresponding chiral alcohol.

Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of a precursor ketone is a highly atom-economical method. cdn-website.com This process typically uses molecular hydrogen as the reductant and a heterogeneous catalyst (e.g., PtO2, Raney Ni), which can be easily recovered and reused. cdn-website.com

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons and aromatic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical carbon dioxide can significantly reduce the environmental impact of the synthesis. frontiersin.org

Atom Economy and Waste Minimization in Cyclopentanol Production

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Reactions with high atom economy generate minimal waste. In the context of this compound synthesis, this can be achieved by:

Favoring Addition Reactions: Addition reactions, such as the addition of a Grignard reagent to a ketone, are inherently more atom-economical than substitution or elimination reactions.

Catalytic vs. Stoichiometric Reagents: The use of catalytic reagents is preferable to stoichiometric ones, as catalysts are used in small amounts and are not consumed in the reaction, leading to less waste. jetir.org For example, a catalytic asymmetric reduction is more atom-economical than a reduction using a stoichiometric amount of a chiral hydride reagent. cdn-website.com

Table 3: Comparison of Atom Economy for Different Synthetic Steps

| Reaction Type | Reagents | Byproducts | Atom Economy (%) |

| Grignard Addition | Cyclopentanone, BrMg(CH2)2OMgBr | MgBr2, H2O | ~60-70% |

| Catalytic Hydrogenation | 2-(2-hydroxyethyl)cyclopentanone, H2 | None | 100% |

| Stoichiometric Reduction (NaBH4) | 2-(2-hydroxyethyl)cyclopentanone, NaBH4 | NaBO2, H2O | ~85% |

Note: The atom economy calculations are approximate and depend on the specific stoichiometry and workup procedures.

Waste minimization is a broader concept that encompasses not only the reduction of byproducts but also the minimization of solvent waste and energy consumption. core.ac.uk In the pharmaceutical industry, where the synthesis of complex molecules is common, there is a strong emphasis on developing manufacturing processes that are both efficient and sustainable. emergingpub.comcopadata.com This includes implementing solvent recycling programs, optimizing reaction conditions to reduce energy input, and designing synthetic routes that are shorter and more convergent. core.ac.ukemergingpub.com

Chemical Reactivity and Transformation Pathways of 1 2 Hydroxyethyl Cyclopentanol

Hydroxyl Group Functionalization Reactions

The presence of two distinct hydroxyl groups, a primary (-CH₂OH) and a tertiary (C-OH), on the 1-(2-hydroxyethyl)cyclopentanol molecule allows for selective chemical modifications. The differing steric environments and electronic properties of these groups are the basis for regioselective reactions.

Etherification Processes

Etherification of this compound can be achieved through various synthetic methods, typically by targeting the more accessible primary hydroxyl group. The Williamson ether synthesis, a classical method, can be employed. In this process, the diol is treated with a strong base, such as sodium hydride, to deprotonate the primary alcohol, forming a more nucleophilic alkoxide. This intermediate can then react with an alkyl halide to yield the corresponding monoether. The tertiary alcohol is generally less reactive under these conditions due to steric hindrance.

Alternatively, acid-catalyzed etherification with an excess of a simple alcohol can favor the formation of the ether at the primary position, although this method can be less selective and may lead to side reactions like elimination, especially at the tertiary center.

Esterification and Selective Monotosylation

Similar to etherification, the esterification of this compound can be controlled to favor reaction at the primary hydroxyl group. Standard esterification conditions, such as reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine, will predominantly yield the primary ester due to the lower steric hindrance.

A particularly useful transformation is selective monotosylation, which converts the primary hydroxyl group into a good leaving group (tosylate) for subsequent nucleophilic substitution or elimination reactions. Research on the regioselective mono-protection of a structurally similar compound, 5-(2′-hydroxyethyl)cyclopent-2-en-1-ol, has demonstrated that reaction with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) selectively protects the primary hydroxyl group. researchgate.net A similar outcome would be expected for the tosylation of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The greater reactivity of the primary hydroxyl group is attributed to its reduced steric encumbrance compared to the tertiary allylic hydroxyl group in the model compound, a principle that directly applies to the tertiary hydroxyl in this compound. researchgate.net

Table 1: Reagents for Selective Functionalization of the Primary Hydroxyl Group

| Reaction Type | Reagent | Product |

| Etherification | 1. NaH2. Alkyl Halide (R-X) | 1-(2-Alkyloxyethyl)cyclopentanol |

| Esterification | Acyl Chloride (RCOCl) / Pyridine | 1-(2-Acyloxyethyl)cyclopentanol |

| Monotosylation | p-Toluenesulfonyl Chloride (TsCl) / Pyridine | 1-(2-Tosyloxyethyl)cyclopentanol |

Cyclopentane (B165970) Ring and Side Chain Transformations

Beyond the functionalization of the hydroxyl groups, the structure of this compound allows for transformations that involve the cyclopentane ring and the hydroxyethyl (B10761427) side chain, leading to the formation of new cyclic structures.

Ring-Opening Reactions of Related Spiroepoxides to form Cyclopentanol (B49286) Derivatives

While not a reaction of this compound itself, the ring-opening of a related spiroepoxide provides a pathway to derivatives of the title compound. A hypothetical precursor, 1-oxaspiro[2.4]heptane, which features an epoxide ring spiro-fused to a cyclopentane ring, can be considered. The ring-opening of such epoxides is a well-established reaction that proceeds via an SN2 mechanism. khanacademy.orgyoutube.com

Attack of a nucleophile will occur at the less sterically hindered carbon of the epoxide ring. In the case of 1-oxaspiro[2.4]heptane, this would be the methylene (B1212753) carbon of the epoxide. For instance, reaction with a Grignard reagent (RMgX) or an organolithium reagent (RLi), followed by an aqueous workup, would lead to the formation of a 1-(2-substituted-ethyl)cyclopentanol derivative. This highlights a synthetic route to access a variety of substituted analogs of this compound. The regioselectivity of this reaction is a key feature, directing the incoming nucleophile to the terminal position of the ethyl side chain. youtube.com

Intramolecular Cyclization Reactions

This intramolecular etherification provides a route to a unique spirocyclic scaffold, demonstrating the utility of this compound as a precursor to more complex molecular architectures.

Dehydration and Alkylation Pathways

The presence of two hydroxyl groups in this compound allows for distinct dehydration and alkylation reactions, influenced by reaction conditions and the inherent reactivity differences between the primary and tertiary alcohols.

Dehydration:

Under acidic conditions, this compound can undergo dehydration through several competing pathways. The tertiary alcohol is more susceptible to protonation and subsequent elimination of water to form a stable tertiary carbocation. This intermediate can then lead to the formation of various unsaturated products.

One major pathway is intramolecular cyclization, where the primary hydroxyl group acts as a nucleophile, attacking the carbocation formed at the tertiary center. This results in the formation of a spirocyclic ether, specifically 1-oxaspiro[4.4]nonane . This reaction is an example of an intramolecular Williamson ether synthesis.

Alternatively, the carbocation can undergo elimination of a proton from an adjacent carbon atom, leading to the formation of alkenes. This can result in a mixture of isomers, including cyclopentylideneethanol and 1-(cyclopent-1-en-1-yl)ethan-1-ol. The relative ratios of these products would be dependent on the specific acid catalyst and reaction temperature.

A third possibility involves a pinacol-type rearrangement following the formation of the tertiary carbocation. This could lead to the formation of a rearranged ketone, such as 2-cyclopentylacetaldehyde, although this is generally a less favored pathway.

Alkylation:

Alkylation of this compound can be directed to either the primary or tertiary hydroxyl group, or both, depending on the choice of reagents and reaction conditions. The primary alcohol is generally more accessible for alkylation under standard Williamson ether synthesis conditions (using a strong base and an alkyl halide) due to less steric hindrance. Selective alkylation of the primary hydroxyl group would yield 1-(2-alkoxyethyl)cyclopentanol.

To achieve alkylation of the more sterically hindered tertiary alcohol, more reactive alkylating agents or specific catalytic methods might be required. Dialkylation to form a diether is also possible, particularly with a large excess of the alkylating agent and strong basic conditions.

| Reaction Type | Reagents and Conditions | Major Product(s) | Plausible Yield (%) |

| Intramolecular Dehydration | Dilute H₂SO₄, heat | 1-Oxaspiro[4.4]nonane | 75-85 |

| Intermolecular Dehydration | Concentrated H₂SO₄, high heat | Cyclopentylideneethanol, 1-(Cyclopent-1-en-1-yl)ethan-1-ol | Mixture |

| Selective Primary Alkylation | 1. NaH, THF; 2. RX | 1-(2-Alkoxyethyl)cyclopentanol | 60-70 |

| Dialkylation | Excess NaH, excess RX, heat | 1-(2-Alkoxyethyl)-1-alkoxycyclopentane | 50-60 |

Catalytic Transformations

The transformation of this compound can be efficiently achieved through various catalytic methods, offering high selectivity and milder reaction conditions compared to traditional stoichiometric reactions.

Transition Metal-Catalyzed Reactions

Transition metal catalysts play a crucial role in promoting a range of transformations for diols like this compound. These reactions often involve oxidation, C-H activation, and cross-coupling reactions.

Oxidation:

Selective oxidation of either the primary or tertiary alcohol is a significant challenge. However, with the appropriate choice of a transition metal catalyst and oxidant, a degree of selectivity can be achieved. For instance, ruthenium-based catalysts are known to selectively oxidize primary alcohols to aldehydes or carboxylic acids under relatively mild conditions, potentially leaving the tertiary alcohol untouched. Conversely, other catalytic systems might favor the oxidation of the tertiary alcohol, although this is generally more challenging.

Dehydrogenation:

Iridium or rhodium-based catalysts can facilitate the dehydrogenation of diols to form lactones. In the case of this compound, this would likely involve initial oxidation of the primary alcohol to an aldehyde, followed by intramolecular cyclization and further oxidation to yield a spiro-lactone.

Cross-Coupling Reactions:

The hydroxyl groups of this compound can be converted into better leaving groups, such as tosylates or triflates, making them suitable for transition metal-catalyzed cross-coupling reactions like the Suzuki or Heck reaction. This allows for the introduction of new carbon-carbon bonds at the position of the original hydroxyl group.

| Catalytic Reaction | Catalyst System | Potential Product | Key Features |

| Selective Primary Alcohol Oxidation | Ru/C, O₂ | 2-(1-Hydroxycyclopentyl)acetaldehyde | Mild conditions, high selectivity for primary OH |

| Dehydrogenative Lactonization | [Ir(cod)Cl]₂ | Spiro[cyclopentane-1,3'-dihydrofuran]-2'-one | Formation of a C-O and C=O bond |

| C-O Cross-Coupling | Pd(OAc)₂, ligand, Ar-B(OH)₂ | 1-(2-Phenoxyethyl)cyclopentanol | Arylation of the primary alcohol |

This table illustrates potential transition metal-catalyzed transformations based on known reactivity of similar 1,3-diols.

Organocatalytic and Photocatalytic Transformations

In recent years, organocatalysis and photocatalysis have emerged as powerful tools for the selective functionalization of alcohols and diols, offering environmentally benign alternatives to metal-based catalysts.

Organocatalysis:

Chiral organocatalysts can be employed for the enantioselective acylation or silylation of one of the hydroxyl groups in this compound. For example, a chiral 4-dimethylaminopyridine (B28879) (DMAP) derivative could catalyze the selective acylation of the primary alcohol, potentially leading to a chiral product if the starting material is racemic and a kinetic resolution occurs. Hydrogen-bonding catalysts, such as thioureas or squaramides, can also activate one of the hydroxyl groups for selective transformations.

Photocatalysis:

Photocatalytic methods can be utilized for various transformations, including C-C bond cleavage and C-H functionalization. For this compound, a photocatalytic system could potentially initiate radical-based reactions. For instance, a photoredox catalyst in the presence of an appropriate hydrogen atom transfer (HAT) agent could selectively generate a radical at one of the carbon atoms bearing a hydroxyl group, which could then undergo further reactions. Another possibility is the photocatalytic cleavage of the C-C bond between the two carbons bearing the hydroxyl groups, leading to the formation of smaller carbonyl compounds.

| Catalytic Approach | Catalyst Type | Plausible Transformation | Potential Advantage |

| Organocatalytic Acylation | Chiral DMAP derivative | Enantioselective acylation of the primary OH | Metal-free, potential for kinetic resolution |

| Photocatalytic C-H Amination | Photoredox catalyst, N-centered radical precursor | Amination adjacent to a hydroxyl group | Mild conditions, novel bond formation |

| Photocatalytic C-C Cleavage | Eosin Y, oxidant | Formation of cyclopentanone (B42830) and formaldehyde | Degradation into smaller building blocks |

This table outlines prospective organocatalytic and photocatalytic reactions for this compound based on current research trends in catalysis.

Mechanistic Insights into the Transformations of this compound Remain Largely Unexplored

Despite its well-defined chemical structure, detailed mechanistic investigations into the transformations of this compound are sparse in publicly available scientific literature. While general principles of organic reaction mechanisms can be applied to predict its behavior, specific experimental studies elucidating the pathways of its reactions, including nucleophilic additions, substitutions, radical processes, and cyclizations, are not readily found. Similarly, dedicated kinetic and thermodynamic studies to quantify reaction rates and explore isotopic effects for this particular diol appear to be limited.

This report summarizes the foundational mechanistic concepts relevant to this compound and highlights the absence of specific research data for this compound.

Mechanistic Investigations of 1 2 Hydroxyethyl Cyclopentanol Transformations

Theoretical and Computational Studies

The acid-catalyzed transformation of 1-(2-hydroxyethyl)cyclopentanol, a vicinal diol, is anticipated to proceed through a pinacol-type rearrangement. This class of reaction involves the protonation of a hydroxyl group, its departure as a water molecule to form a carbocation, and a subsequent 1,2-migratory shift to yield a more stable carbocation, which then deprotonates to form a ketone or an aldehyde. masterorganicchemistry.com The specific pathways and the structures of the corresponding transition states are dictated by the relative stabilities of the potential carbocationic intermediates and the migratory aptitudes of the substituent groups.

Due to the absence of specific experimental or computational studies on this compound in the current literature, a theoretical analysis based on established principles of physical organic chemistry is employed to elucidate the plausible transition states. The rearrangement can be initiated by the protonation of either the tertiary hydroxyl group on the cyclopentane (B165970) ring or the primary hydroxyl group on the hydroxyethyl (B10761427) side chain.

Pathway A: Protonation of the Tertiary Hydroxyl Group

Protonation of the tertiary hydroxyl group and subsequent loss of water leads to the formation of a tertiary carbocation ( TS-A1 ). This carbocation can then undergo one of two primary rearrangement pathways:

Ring Expansion via Methylene (B1212753) Migration: A methylene group from the cyclopentane ring migrates to the carbocation center. This proceeds through a transition state ( TS-A2 ) where the C-C bond of the ring is partially broken and a new bond with the exocyclic carbon is partially formed. This pathway leads to the formation of a cyclohexanone (B45756) derivative. Ring expansion is often a favorable process in pinacol (B44631) rearrangements of cyclic systems as it can relieve ring strain. youtube.com

Hydride Shift: A hydride from the adjacent carbon of the hydroxyethyl group can migrate to the tertiary carbocation. This occurs via a transition state ( TS-A3 ) characterized by a three-center, two-electron bond involving the hydrogen atom. This would lead to the formation of an aldehyde.

Pathway B: Protonation of the Primary Hydroxyl Group

Protonation of the primary hydroxyl group and its elimination as water would form a primary carbocation. However, the formation of a primary carbocation is energetically unfavorable. A concerted mechanism is more likely, where the migration of a group from the adjacent tertiary carbon occurs simultaneously with the departure of the water molecule. Two possibilities exist:

Migration of the Cyclopentyl Ring: The entire cyclopentyl ring could migrate. The transition state for this process ( TS-B1 ) would involve the simultaneous breaking of the C-C bond connecting the ring and the side chain and the departure of the leaving group.

Migration of a Ring Methylene Group: This is mechanistically equivalent to the ring expansion described in Pathway A.

Relative Energies of Transition States

The relative energy barriers of these transition states determine the major product of the reaction. While precise computational data for this compound is not available, a qualitative assessment can be made based on general principles:

Carbocation Stability: The formation of a tertiary carbocation in TS-A1 is significantly more favorable than the formation of a primary carbocation. Therefore, Pathway A is the more likely initiation step. stackexchange.com

Migratory Aptitude: The migratory aptitude generally follows the order: hydride > aryl > alkyl. wikipedia.org In the context of Pathway A, the competition is between a methylene (alkyl) migration and a hydride shift. The relative activation barriers for these two pathways would be close and could be influenced by steric and stereoelectronic factors.

Hypothetical Transition State Energy Profile

The following table provides a hypothetical and qualitative comparison of the activation energies for the key transition states in the rearrangement of this compound. These are not based on specific computational results for this molecule but are illustrative of the expected energetic ordering based on established principles of reaction mechanisms.

| Transition State | Description | Plausible Reactant | Expected Product | Relative Activation Energy (Illustrative) |

| TS-A1 | Formation of tertiary carbocation | This compound | Intermediate Carbocation | Lower |

| TS-A2 | Ring expansion (methylene migration) | Intermediate Carbocation from TS-A1 | Cyclohexanone derivative | Moderate |

| TS-A3 | Hydride shift | Intermediate Carbocation from TS-A1 | Aldehyde derivative | Moderate |

| TS-B1 | Concerted cyclopentyl migration | This compound | Aldehyde derivative | Higher |

Detailed Research Findings from Analogous Systems

Computational studies, particularly using Density Functional Theory (DFT), on the pinacol rearrangement of other 1,2-diols provide insight into the geometries and energies of the transition states. For instance, studies on the rearrangement of other cyclic diols have shown that the transition state for ring expansion involves a puckered ring structure where the migrating carbon is sp³-hybridized and bridges the original and developing carbocation centers. researchgate.net The bond lengths in the transition state are intermediate between those of the reactant and the product.

Further research on analogous systems has highlighted that the reaction can be reversible, and the product distribution may be governed by either kinetic or thermodynamic control, depending on the reaction conditions. stackexchange.com The nature of the acid catalyst and the solvent can also influence the relative energies of the transition states. masterorganicchemistry.com

Applications of 1 2 Hydroxyethyl Cyclopentanol As a Synthetic Intermediate

A Building Block for Complex Organic Molecules

The bifunctional nature of 1-(2-Hydroxyethyl)cyclopentanol, possessing both a primary and a tertiary alcohol, provides a platform for selective chemical modifications. This allows for the strategic introduction of various functional groups, leading to the construction of intricate molecular architectures.

Preparation of Functionalized Cyclopentanol (B49286) and Cyclopentanone (B42830) Derivatives

The presence of two hydroxyl groups in this compound allows for the synthesis of a diverse range of functionalized cyclopentanol derivatives through reactions such as etherification and esterification. Moreover, the secondary alcohol can be selectively oxidized to yield the corresponding cyclopentanone derivative. For instance, oxidation of cyclopentanol to cyclopentanone can be achieved using reagents like chromic acid (H2CrO4). doubtnut.com This transformation opens up further synthetic possibilities, as the resulting ketone can undergo a wide array of reactions, including aldol (B89426) condensations and the formation of enamines, to introduce additional complexity to the cyclopentane (B165970) ring. scirp.org

General synthetic routes can be employed to create a variety of cyclopentanol derivatives. organic-chemistry.org These methods, while not always starting directly from this compound, highlight the broad potential for creating substituted cyclopentane structures. The synthesis of 2-arylidenecyclopentanone derivatives, for example, can be achieved through the reaction of cyclopentanone with various benzaldehydes. scirp.org These derivatives can then be used to construct more complex molecules.

A key transformation is the oxidation of the secondary alcohol of the cyclopentane ring to a ketone. This can be accomplished using various oxidizing agents. The resulting 2-(1-hydroxyethyl)cyclopentanone can then be further functionalized. For example, it can undergo reactions at the ketone position or modifications of the remaining hydroxyl group.

Synthesis of Natural Product Analogues and Precursors

The cyclopentane ring is a core structural motif in numerous biologically active natural products, most notably the prostaglandins. nih.govlibretexts.orgrsc.orglibretexts.orgnih.govnih.govrsc.org Prostaglandins are a class of lipid compounds with a wide range of physiological effects, making them important targets for synthetic chemists. nih.gov The synthesis of prostaglandin (B15479496) analogues often involves the construction of a functionalized cyclopentane core, to which the characteristic side chains are appended. libretexts.org While direct use of this compound as a starting material in major named prostaglandin syntheses is not prominently documented in readily available literature, its structural features make it a plausible precursor for certain prostaglandin analogues. For example, the synthesis of Prostaglandin E1 analogues has been a significant area of research. osti.gov

The general strategy for prostaglandin synthesis often involves the creation of a highly functionalized cyclopentane intermediate. nih.govlibretexts.org These intermediates can be derived from various starting materials through multi-step sequences. The structural elements of this compound, with its pre-formed cyclopentane ring and hydroxyl groups, could potentially be elaborated to form such key intermediates.

Role in Pharmaceutical Research and Development

The cyclopentane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The ability to generate diverse and functionalized cyclopentane derivatives makes this compound a valuable starting material in the quest for new drugs.

Precursor to Active Pharmaceutical Ingredients (APIs) and Intermediates

The structural motif of a functionalized cyclopentane ring is present in a number of APIs. One important class of such compounds is the carbocyclic nucleoside analogues. nih.govnih.govnih.gov These compounds are modified nucleosides where the furanose sugar ring is replaced by a cyclopentane or cyclopentene (B43876) ring. Many carbocyclic nucleosides exhibit potent antiviral and anticancer activities. nih.gov The synthesis of these analogues often involves the coupling of a heterocyclic base to a suitably functionalized cyclopentane derivative. nih.gov While specific examples detailing the use of this compound as the starting material for commercially available carbocyclic nucleoside drugs are not widespread in the public domain, its structure makes it a logical and attractive precursor for the synthesis of novel analogues for screening and development. The synthesis of cyclopentane-based muraymycin analogs, which target the bacterial enzyme MraY, further highlights the importance of this scaffold in antibacterial drug discovery. nih.gov

Improved synthesis methods for 14-hydroxy opioid pharmaceuticals and their intermediates have also been a subject of research, indicating the general importance of hydroxylated cyclic compounds in the synthesis of complex pharmaceutical agents. rsc.org

Enabling Synthesis in Medicinal Chemistry

The cyclopentane ring is considered a valuable scaffold in medicinal chemistry due to its ability to present substituents in a well-defined three-dimensional arrangement, which is crucial for binding to biological targets. organic-chemistry.org The synthesis of cyclopentane-fused anthraquinone (B42736) derivatives with antitumor activity is one example of how this scaffold is utilized in the design of new anticancer agents. nih.gov

The development of synthetic methodologies to create libraries of diverse cyclopentane derivatives is a key focus in medicinal chemistry. The versatility of this compound allows for the generation of a range of such derivatives, which can then be screened for biological activity. The synthesis of cyclopentane derivatives as potential therapeutic agents is an active area of research. organic-chemistry.org

Material Science and Fuel

This compound, a diol with a unique cycloaliphatic structure, holds theoretical potential as a building block in the fields of material science and renewable fuels. Its two hydroxyl groups, one primary and one tertiary, offer reaction sites for polymerization and catalytic conversion. While direct research on this specific compound is limited, its structural similarity to other bio-derived cyclic alcohols, such as cyclopentanol, allows for informed speculation on its prospective applications.

Precursors for Advanced Materials

The bifunctional nature of this compound, possessing two hydroxyl groups, makes it a candidate as a monomer for the synthesis of various polymers. Diols are fundamental components in the production of polyesters, polyurethanes, and polyethers. The incorporation of the cyclopentyl ring from this compound into a polymer backbone could impart specific properties to the resulting material.

In the realm of polyesters, diols are reacted with dicarboxylic acids or their derivatives. The distinct reactivity of the primary and tertiary hydroxyl groups in this compound could be exploited to create polymers with controlled branching and specific architectures. For instance, the primary hydroxyl group would be expected to react more readily under typical esterification conditions than the sterically hindered tertiary hydroxyl group. This differential reactivity could be harnessed to produce linear polyesters or, under more forcing conditions, cross-linked networks. The rigid cyclopentyl group, when integrated into a polyester (B1180765) chain, could enhance the thermal stability and mechanical strength of the material.

While no direct studies on the use of this compound in polyester synthesis are available, the principles of polyester chemistry suggest its viability. The properties of the resulting polyester would be influenced by the comonomers used in the polymerization.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-reactant | Potential Linkage | Potential Polymer Backbone Feature |

| Polyester | Dicarboxylic Acid (e.g., Adipic Acid) | Ester | Introduction of a cycloaliphatic ring |

| Polyurethane | Diisocyanate (e.g., Methylene (B1212753) Diphenyl Diisocyanate) | Urethane | Pendent hydroxyl group or cross-linking |

| Polyether | Epoxide (e.g., Propylene Oxide) | Ether | Flexible ether linkages with a rigid ring |

Synthesis of Bio-Derived Fuel Components

The pursuit of renewable transportation fuels has led to extensive research into the conversion of biomass-derived molecules into energy-dense hydrocarbons. Platform chemicals derived from lignocellulose, such as furfural, can be converted to cyclic compounds like cyclopentanol, which have been successfully transformed into high-density fuel components. researchgate.netnih.govnih.gov Given that this compound shares the core cyclopentyl structure, it is plausible that it could serve as a feedstock for similar catalytic processes.

The conversion of cyclic alcohols to fuel-range alkanes typically involves a series of catalytic steps, including dehydration, oligomerization, and hydrodeoxygenation. For instance, cyclopentanol can be dehydrated to cyclopentene, which then undergoes oligomerization to form higher-order cycloalkenes. Subsequent hydrogenation of these oligomers yields a mixture of high-density polycycloalkanes suitable for jet fuel applications. researchgate.net

A key process in upgrading bio-derived oxygenates is the Guerbet reaction, which has been effectively used with cyclopentanol to synthesize C10 and C15 oxygenates that are precursors to high-density aviation fuels. researchgate.netnih.gov This reaction involves the base-catalyzed dimerization of alcohols. Following the Guerbet reaction, a hydrodeoxygenation (HDO) step is employed to remove the remaining oxygen atoms, resulting in a mixture of bi(cyclopentane) and tri(cyclopentane). mdpi.com These compounds are desirable as high-density fuel additives. mdpi.com

While no specific research has been published on the conversion of this compound to fuel components, its structure suggests it could potentially undergo similar transformations. The presence of two hydroxyl groups would necessitate a more intensive hydrodeoxygenation process to remove all oxygen. The carbon skeleton of this compound could theoretically be converted into C7 cycloalkanes or undergo oligomerization to produce hydrocarbons in the diesel and jet fuel range.

Table 2: Comparison of Cyclopentanol and this compound as Fuel Precursors

| Feature | Cyclopentanol | This compound (Theoretical) |

| Source | Derived from lignocellulose via furfural | Potentially derivable from biomass |

| Key Reaction Pathways | Guerbet reaction, Dehydration-Oligomerization, Hydrodeoxygenation researchgate.netnih.gov | Potential for similar pathways |

| Intermediate Products | C10 and C15 oxygenates, Cyclopentene researchgate.netresearchgate.net | Hypothetical oxygenated intermediates |

| Final Fuel Products | High-density cycloalkanes (e.g., bi(cyclopentane), tri(cyclopentane)) mdpi.com | Potential for C7 cycloalkanes and higher oligomers |

| Research Status | Studied as a viable bio-fuel precursor nih.govnih.gov | No direct research found |

Research on Derivatives and Analogues of 1 2 Hydroxyethyl Cyclopentanol

Structural Modifications and Functionalization

Structural modification of 1-(2-Hydroxyethyl)cyclopentanol can be broadly categorized into two main areas: substitutions on the cyclopentane (B165970) ring and modifications of the ethyl side chain. These alterations are key to developing new functional molecules.

Modifying the cyclopentane ring introduces new functional groups that can significantly alter the molecule's properties. A notable strategy involves the stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids from carbohydrate precursors like D-mannose and D-galactose. nih.gov This method introduces multiple hydroxyl and amino groups onto the cyclopentane skeleton, creating highly functionalized analogs. nih.gov The key steps in this process include the ring-closing metathesis of a polysubstituted diene, followed by a stereoselective aza-Michael functionalization. nih.gov Such polyhydroxylated cyclopentane rings are of interest as they form the core of molecules like 4-amino-5-(hydroxymethyl)-1,2,3-cyclopentanetriols, which have been identified as potent glycosidase inhibitors. nih.gov

Further studies on cycloalkylamide derivatives have shown that substitutions on the cycloalkane ring are critical for biological activity. For instance, increasing the hydrophobicity of the ring system can dramatically improve the inhibitory potency of these compounds against enzymes like soluble epoxide hydrolase. researchgate.net

The 2-hydroxyethyl side chain offers a prime site for functionalization, particularly at the terminal hydroxyl group. This allows for the introduction of a variety of functional groups, including ethers and amines.

Ethoxyethyl Groups: The synthesis of derivatives containing an ethoxyethyl group has been demonstrated. For example, 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine is synthesized through the condensation of 1-(2-ethoxyethyl)-4-oxopiperidine with 1-oktyne. researchgate.net This showcases a practical route to introduce the ethoxyethyl moiety as a side chain. Another related derivative, 1-(2-Ethoxyethynyl)cyclopentanol, which features an ethoxy group on a two-carbon side chain attached to a cyclopentanol (B49286) ring, has also been synthesized and characterized. smolecule.com

Aminomethyl Groups: The introduction of aminomethyl groups is another key modification. The synthesis of N-ethyl-1-(aminomethyl)cyclopentanol from cyclopentanol is a clear example of creating a derivative with a nitrogen-containing side chain. chegg.com Similarly, 1-(1-(Aminomethyl)cyclopentyl)ethanol represents a related amino alcohol derivative where an aminomethyl group is attached to the cyclopentyl ring. evitachem.com These syntheses often involve multi-step processes, including the formation of the cyclopentane ring and the introduction of the aminomethyl group via nucleophilic substitution. evitachem.com

Table 1: Examples of Structural Modifications

| Modification Type | Parent Structure | Reagents/Method | Resulting Derivative | Source |

|---|---|---|---|---|

| Ring Substitution | D-Mannose / D-Galactose | Ring-Closing Metathesis, Aza-Michael Addition | Polyhydroxylated Cyclopentane β-Amino Acid | nih.gov |

| Side Chain (Ethoxy) | 1-(2-ethoxyethyl)-4-oxopiperidine | Favorskii Reaction with 1-oktyne | 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine | researchgate.net |

| Side Chain (Amino) | Cyclopentanol | Multi-step synthesis | N-ethyl-1-(aminomethyl)cyclopentanol | chegg.com |

Stereoisomers and Diastereomers

The presence of chiral centers in this compound and its derivatives means that stereoisomerism plays a crucial role in their chemistry and biological activity.

The controlled synthesis of specific stereoisomers is a significant area of research. A powerful method for creating stereochemically defined analogs is the use of chiral starting materials. For instance, a stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids uses D-mannose and D-galactose as starting points. nih.gov This approach leverages the inherent chirality of the sugars to control the stereochemistry of the final cyclopentane product. nih.gov The process involves creating a polysubstituted diene intermediate, which then undergoes a ring-closing metathesis. nih.gov This strategy provides access to a variety of relative configurations of these highly functionalized β-amino acids. nih.gov

The characterization of these stereoisomers is confirmed through various analytical techniques. Specific isomers, such as (1R,3R)-3-(2-Hydroxyethyl)cyclopentanol, have been identified and cataloged, indicating successful synthesis and isolation of stereochemically pure compounds. chemspider.com Furthermore, diastereoselective reactions, such as the pinacol (B44631) coupling of aliphatic aldehydes catalyzed by samarium diiodide complexes, can achieve high diastereoselectivity (up to 99%) in producing cyclic diols. organic-chemistry.org

Structure-Reactivity Relationships in Cyclopentanol Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a fundamental goal of medicinal chemistry. For cyclopentanol derivatives, these relationships have been investigated in the context of enzyme inhibition.

A study of cycloalkylamide derivatives as inhibitors of human soluble epoxide hydrolase (sEH) provides detailed insights into structure-activity relationships (SAR). researchgate.net The study found that the size and nature of the cycloalkane ring are critical for inhibitory potency. A key finding was that a ring size of at least six carbons (cyclohexane) was necessary for reasonable inhibition. researchgate.net Compounds with smaller rings, like cyclopentane, or those with polar groups on the ring, showed no significant inhibition in that specific series. researchgate.net

Table 2: Structure-Activity Relationships of Cycloalkylamide sEH Inhibitors

| Structural Feature | Modification | Observed Effect on Potency | Source |

|---|---|---|---|

| Cycloalkane Ring | Smaller ring (e.g., cyclopentane) | No inhibition observed | researchgate.net |

| Cycloalkane Ring | Larger ring (e.g., cyclohexane) | Necessary for reasonable potency | researchgate.net |

| Cycloalkane Ring | Increased hydrophobicity (e.g., tetrahydronaphthalene) | Dramatically improved potency | researchgate.net |

| Amide Side Chain | Unsubstituted benzyl, alkyl, or aryl group | Big decrease in potency | researchgate.net |

| Amide Side Chain | Benzyl group with a polar functional group | Highly potent inhibition | researchgate.net |

Advanced Analytical Techniques in 1 2 Hydroxyethyl Cyclopentanol Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed molecular-level investigation of 1-(2-Hydroxyethyl)cyclopentanol. These methods provide critical information about the compound's atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

The primary application of NMR in the study of this compound is the elucidation of its chemical structure. Both ¹H and ¹³C NMR spectra are crucial for this purpose. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum, in turn, reveals the number of unique carbon atoms in the molecule.

While specific, publicly available, peer-reviewed NMR data for this compound is limited, the expected chemical shifts can be predicted based on its structure and comparison with similar compounds like cyclopentanol (B49286). For instance, the protons of the ethyl group and the cyclopentane (B165970) ring in this compound would exhibit characteristic signals.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Hydroxyl Protons (2 x -OH) | Variable (broad singlet) | s (br) | 2H |

| Methylene (B1212753) Protons (-CH₂-OH) | ~3.7 | t | 2H |

| Methylene Protons (-C-CH₂-) | ~1.8 | t | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Carbon (-C-OH) | ~80 |

| Methylene Carbon (-CH₂-OH) | ~60 |

| Methylene Carbon (-C-CH₂-) | ~40 |

Furthermore, quantitative NMR (qNMR) can be employed to determine the precise concentration of this compound in a solution without the need for a calibration curve, provided a certified internal standard is used.

This compound possesses a stereocenter at the C1 position of the cyclopentane ring. While the provided information does not specify the stereochemistry, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be instrumental in determining the relative stereochemistry of the molecule if it were synthesized as a single diastereomer or if the diastereomers were separated. For instance, in a chiral environment, the diastereotopic protons of the methylene groups could exhibit different chemical shifts, providing further structural insights. The specific stereoisomer, (1R,3R)-3-(2-Hydroxyethyl)cyclopentanol, is a known variant. chemspider.com

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of this compound and for identifying related substances in a mixture. When coupled with chromatographic methods like liquid chromatography (LC) or gas chromatography (GC), its utility is significantly enhanced.

In the synthesis of this compound, which could, for example, involve the reaction of a cyclopentanone (B42830) derivative with ethylene (B1197577) oxide or a related reagent, a mixture of products and unreacted starting materials may be present. Techniques like GC-MS and LC-MS are ideal for separating these components and identifying them based on their mass spectra.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (130.18 g/mol ). nih.govchemspider.com However, this peak may be weak or absent due to fragmentation. The fragmentation pattern provides structural information. For instance, the loss of a water molecule (H₂O) or an ethyl group (-CH₂CH₃) would result in characteristic fragment ions.

Table 3: Predicted Key Mass Fragments for this compound in EI-MS

| m/z | Possible Fragment |

|---|---|

| 130 | [M]⁺ |

| 112 | [M - H₂O]⁺ |

| 101 | [M - C₂H₅]⁺ |

LC-MS, particularly with soft ionization techniques like electrospray ionization (ESI), is well-suited for the analysis of polar, non-volatile compounds and can be used to detect and identify reaction intermediates that may not be stable enough for GC-MS analysis. researchgate.net

The purity of this compound is critical for its intended applications. GC-MS is a highly effective technique for impurity profiling. researchgate.netscholarsresearchlibrary.com By developing a validated GC-MS method, it is possible to detect and quantify trace-level impurities that may arise from starting materials, side reactions, or degradation.

For example, potential impurities in a synthesis starting from cyclopentanone could include unreacted cyclopentanone, by-products from self-condensation of the ketone, or isomers of the final product. A sensitive GC-MS method operating in selected ion monitoring (SIM) mode can be optimized to target specific potential impurities, ensuring the high quality of the final compound. The analysis of diols in general often utilizes GC-MS for product and impurity identification. researchgate.net

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique that separates components of a mixture for subsequent analysis or purification. ajol.info For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying compounds in a liquid matrix. It is particularly suited for compounds like this compound that are non-volatile or thermally sensitive. The separation is based on the compound's affinity for the stationary phase (the column) and the mobile phase (the solvent). sielc.com In a typical reverse-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase.

Research on similar hydroxy-substituted compounds demonstrates the utility of HPLC for analysis. For instance, the separation of 2-Hydroxyethyl salicylate (B1505791) and its related impurities is effectively achieved using reverse-phase HPLC with a C18 or similar column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, although for a compound lacking a strong chromophore like this compound, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more appropriate.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index Detector (RID) or ELSD |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. ajol.info It utilizes a carrier gas (mobile phase) to move the vaporized sample through a column containing a stationary phase. The separation occurs based on the differential partitioning of the compound between the two phases. Given its boiling point of 256°C, this compound is amenable to GC analysis, potentially after derivatization to increase its volatility and thermal stability. chemicalbook.com

GC is frequently coupled with Mass Spectrometry (GC-MS), a powerful combination that provides both separation and definitive identification of the analyzed compounds based on their mass-to-charge ratio. ajol.info The conditions for a GC analysis would typically involve a capillary column with a non-polar or mid-polar stationary phase and a temperature program that ramps up to elute the compound.

Table 2: Representative GC-MS Method Parameters for this compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | DB-5MS (or similar), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium at 1 mL/min |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Start at 60°C, ramp to 280°C at 10°C/min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization | Electron Impact (EI) at 70 eV |

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is noted for its high efficiency and speed. A significant application of SFC is in the separation of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule.

It is important to note that this compound is an achiral molecule as it does not possess a stereocenter and therefore does not have enantiomers. However, SFC is a critical technique for the analysis of chiral derivatives that could be synthesized from this parent compound. For these chiral derivatives, SFC on a chiral stationary phase (CSP) would be the method of choice for enantiomeric separation. Polysaccharide-based CSPs, such as those found in Chiralpak® and Chiralcel® columns, are widely used and have shown broad applicability in resolving enantiomers of various compound classes. nih.gov A study comparing different CSPs in SFC found that derivatized polysaccharide-based columns separated a higher percentage of compounds compared to synthetic polymer-based columns under the tested gradient conditions. nih.gov The choice of an alcohol modifier, such as methanol, in the CO2 mobile phase is crucial for achieving optimal separation. nih.gov

Table 3: Comparison of Chiral Stationary Phases in SFC for Enantiomeric Separations

| Chiral Stationary Phase (CSP) Type | Key Characteristics | Common Examples |

|---|---|---|

| Polysaccharide-Based | Broad applicability, high success rate for resolving enantiomers. nih.gov | Chiralpak AD-H, Chiralcel OD-H nih.gov |

| Synthetic Polymer-Based | Can be available in both enantiomeric forms, allowing for reversal of elution order. May resolve impurities that co-elute on polysaccharide columns. nih.gov | P-CAP nih.gov |

Other Advanced Analytical Approaches

Beyond standard chromatography, other advanced analytical methods provide deeper insights into the structural and stability characteristics of this compound and its derived compounds.

Solid-State NMR for Structural and Stability Analysis of Derived Compounds

Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique for obtaining high-resolution structural information on solid materials. nih.gov Unlike solution NMR, ssNMR can analyze samples in their solid form, providing crucial data on polymorphism, crystallinity, and intermolecular interactions within a solid matrix. nih.gov This is particularly relevant for derived compounds of this compound that may be formulated into a final solid product.

By analyzing changes in chemical shifts and signal line widths in the 13C NMR spectra, ssNMR can confirm the formation of inclusion complexes or detect changes in the physical state of the compound. nih.gov This technique is invaluable for studying the stability of a derived compound by characterizing its solid-state structure and how it interacts with other components in a formulation, which cannot be determined by other methods. nih.gov

Forced Degradation and Accelerated Stability Studies of Derived Compounds

Forced degradation, or stress testing, is the process of intentionally subjecting a compound to harsh conditions to accelerate its decomposition. mdpi.com These studies are critical in pharmaceutical development to identify potential degradation products and establish the intrinsic stability of a molecule. mdpi.com Typical stress conditions include exposure to acid, base, oxidation, heat, and light. mdpi.com

Accelerated stability studies build upon this by using data from elevated temperature and humidity conditions to predict long-term stability at recommended storage conditions. americanpharmaceuticalreview.comnih.gov These studies often rely on the Arrhenius equation, which relates the rate of chemical degradation to temperature. americanpharmaceuticalreview.com By subjecting a derived compound to a range of stress conditions (e.g., 50-80°C) for a few weeks, it is possible to model and predict its shelf-life, saving significant time compared to real-time stability studies. nih.govresearchgate.net

Table 4: Typical Conditions for Forced Degradation Studies

| Stress Condition | Example Reagent/Condition | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M to 1 M HCl, heated mdpi.com | To identify degradation products susceptible to acid-catalyzed hydrolysis. |

| Base Hydrolysis | 0.1 M to 1 M NaOH, heated mdpi.com | To identify degradation products susceptible to base-catalyzed hydrolysis. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) mdpi.com | To assess susceptibility to oxidative degradation. |

| Thermal Degradation | Dry heat (e.g., 100 °C) mdpi.com | To evaluate the effect of high temperature on stability. |

| Photodegradation | Exposure to UV and visible light mdpi.com | To determine light sensitivity and photostability. |

Computational Chemistry and Theoretical Studies of 1 2 Hydroxyethyl Cyclopentanol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of computational chemistry, enabling the prediction of various molecular properties from first principles.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT). researchgate.netmdpi.com For 1-(2-hydroxyethyl)cyclopentanol, theoretical calculations would involve optimizing the molecular geometry and then computing the chemical shifts for each unique proton and carbon atom. The accuracy of these predictions depends on the chosen level of theory and basis set. researchgate.netarxiv.org For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been shown to provide good agreement with experimental data for simple alcohols like ethanol. researchgate.net The hydroxyl proton's chemical shift is particularly sensitive to hydrogen bonding, and computational models can simulate these effects by including explicit solvent molecules or using cluster models. researchgate.netdiva-portal.org

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are example values to illustrate the output of such calculations and are not from a specific study on this molecule.)

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C (bearing OH and ethyl group) | ~75-85 |

| CH₂ (cyclopentane, adjacent to C-OH) | ~35-45 | |

| CH₂ (cyclopentane, distant) | ~20-30 | |

| CH₂ (ethyl, adjacent to cyclopentyl) | ~40-50 | |

| CH₂ (ethyl, adjacent to OH) | ~60-70 | |

| ¹H | OH protons | ~1.5-4.0 (variable, broad) |

| CH₂ protons (adjacent to OH) | ~3.5-3.8 |

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. dtic.milmdpi.com By calculating the second derivatives of the energy with respect to the nuclear coordinates, a harmonic frequency analysis can be performed. dtic.mil For this compound, this would allow for the assignment of specific vibrational modes, such as the O-H stretch of the hydroxyl groups, the C-O stretches, and the various C-H stretching and bending modes. The O-H stretching frequency is particularly sensitive to hydrogen bonding, appearing as a sharp band for an isolated molecule and a broad band for associated molecules (e.g., dimers, trimers, or tetramers). irdg.orgnih.govdoi.org Computational models can help distinguish between these different species. irdg.org

Analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which governs its reactivity and properties. DFT is a common method for these investigations. researchgate.netresearchgate.net

Molecular Orbitals: Calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov For this compound, the HOMO would likely be localized on the oxygen atoms of the hydroxyl groups due to the presence of lone pairs, while the LUMO would be associated with the antibonding σ* orbitals of the C-O and C-C bonds.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecular surface. These maps would show regions of negative potential around the electronegative oxygen atoms, indicating sites susceptible to electrophilic attack, and regions of positive potential around the hydroxyl protons, indicating sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding. For this compound, NBO analysis could quantify the intramolecular hydrogen bond strength between the tertiary hydroxyl group and the primary hydroxyl group.

Reaction Modeling and Simulation

Computational modeling can be used to simulate chemical reactions, providing detailed information about reaction pathways and energetics.

DFT is a widely used method for elucidating reaction mechanisms. nih.govquantum-resonance.org For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map out the potential energy surface.

For example, a plausible synthesis of this compound involves the reaction of a Grignard reagent, such as 2-(tetrahydro-2H-pyran-2-yloxy)ethylmagnesium bromide, with cyclopentanone (B42830), followed by acidic workup. Computational studies on Grignard additions to carbonyls have shown that the mechanism can involve coordination of the carbonyl oxygen to the magnesium atom, followed by nucleophilic attack of the alkyl group on the carbonyl carbon. researchgate.netnih.govdtu.dk DFT calculations could be used to model the intermediates and transition states for this specific reaction, providing a detailed, step-by-step understanding of the bond-forming process. nih.govorganic-chemistry.org

A key outcome of mechanistic pathway calculations is the determination of transition state geometries and their corresponding energies. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, which is a critical factor in determining the reaction rate. rsc.orgnsf.govrsc.org

For a reaction like the acid-catalyzed dehydration of this compound, DFT calculations could be used to compare different possible pathways, such as E1 or E2 elimination, and to identify the rate-determining step. nsf.govsoton.ac.uk By calculating the Gibbs free energies of activation for each pathway, one could predict the major products under different reaction conditions. rsc.org

Table 2: Hypothetical Calculated Energy Barriers for a Dehydration Reaction of this compound (Note: These are example values to illustrate the output of such calculations and are not from a specific study on this molecule.)

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Formation of Alkene A (E1) | Carbocation formation | ~25-30 |

| Formation of Alkene B (E2) | Concerted elimination | ~30-35 |

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound is not static. The cyclopentane (B165970) ring and the hydroxyethyl (B10761427) side chain can adopt various conformations. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.

The cyclopentane ring is known to adopt non-planar conformations to relieve torsional strain, with the "envelope" and "half-chair" conformations being the most common. dalalinstitute.comlibretexts.orgresearchgate.netscribd.commaricopa.edu For this compound, the presence of the two substituents will influence the preferred conformation of the ring. A systematic conformational search, followed by geometry optimization and energy calculation using a suitable level of theory (e.g., DFT or Møller-Plesset perturbation theory), would reveal the relative stabilities of the different possible arrangements. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The future of chemical manufacturing hinges on the development of synthetic routes that are not only high-yielding but also economically viable and environmentally benign. For 1-(2-hydroxyethyl)cyclopentanol, research is anticipated to move beyond traditional multi-step procedures towards more streamlined and efficient strategies.

One promising avenue lies in the catalytic ring-opening of cyclopentene (B43876) oxide with ethylene (B1197577) glycol. This approach, catalyzed by metal-salen complexes, offers a direct and atom-economical route to the target molecule. mdpi.comescholarship.org Future research will likely focus on optimizing catalyst design to enhance selectivity and reaction rates under milder conditions.

Another area of exploration is the Grignard reaction, a classic and versatile method for C-C bond formation. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction of a Grignard reagent derived from a protected 2-bromoethanol (B42945) with cyclopentanone (B42830) presents a viable synthetic pathway. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Advances in this area may involve the development of more robust protecting groups and the use of continuous flow reactors to improve safety and scalability.